molecular formula C15H19NO3 B14510819 4-(2-Butyl-6-methylanilino)-4-oxobut-2-enoic acid CAS No. 63320-89-8

4-(2-Butyl-6-methylanilino)-4-oxobut-2-enoic acid

Cat. No.: B14510819
CAS No.: 63320-89-8
M. Wt: 261.32 g/mol
InChI Key: RYMMPKDJILQOLS-UHFFFAOYSA-N
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Description

4-(2-Butyl-6-methylanilino)-4-oxobut-2-enoic acid is a polycyclic carboxamide compound known for its cytotoxic properties. It has been studied for its potential use in the treatment and prophylaxis of cellular proliferative disorders, such as cancer .

Preparation Methods

The synthesis of 4-(2-Butyl-6-methylanilino)-4-oxobut-2-enoic acid involves several steps. The synthetic route typically includes the formation of the polycyclic chromophore structure, followed by the introduction of the butyl and methylanilino groups. The reaction conditions often require specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-(2-Butyl-6-methylanilino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying polycyclic carboxamides. In biology and medicine, its cytotoxic properties make it a candidate for anticancer drug development. Industrial applications may include its use in the synthesis of other complex organic molecules .

Mechanism of Action

The mechanism of action of 4-(2-Butyl-6-methylanilino)-4-oxobut-2-enoic acid involves its interaction with cellular targets, leading to cytotoxic effects. The compound likely interferes with DNA replication and repair processes, causing cell death. The specific molecular targets and pathways involved in its action are still under investigation .

Comparison with Similar Compounds

4-(2-Butyl-6-methylanilino)-4-oxobut-2-enoic acid can be compared to other polycyclic carboxamide compounds, such as benzoisoquinolinediones, acridine-4-carboxamides, and anthraquinones. These compounds also exhibit cytotoxic properties and are studied for their potential use as anticancer agents. The uniqueness of this compound lies in its specific chemical structure and the presence of the butyl and methylanilino groups, which may contribute to its distinct biological activity .

Properties

CAS No.

63320-89-8

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

4-(2-butyl-6-methylanilino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C15H19NO3/c1-3-4-7-12-8-5-6-11(2)15(12)16-13(17)9-10-14(18)19/h5-6,8-10H,3-4,7H2,1-2H3,(H,16,17)(H,18,19)

InChI Key

RYMMPKDJILQOLS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=CC(=C1NC(=O)C=CC(=O)O)C

Origin of Product

United States

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